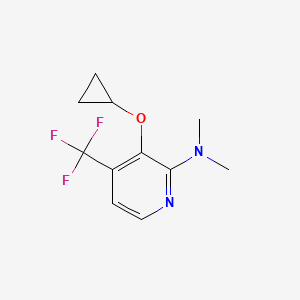
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8IN3O2 and a molecular weight of 293.06 g/mol It is characterized by the presence of an iodo group and a nitro group attached to a pyridine ring, along with an ethanamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Iodo-4-nitropyridin-2-YL)ethanamine typically involves the nitration of a pyridine derivative followed by iodination and subsequent amination. One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The nitro group can then be migrated to the desired position using a [1,5] sigmatropic shift.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely to be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(6-Iodo-4-nitropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The nitro and iodo groups can participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding. The ethanamine side chain may also play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethyl-2-(pyridin-4-yl)ethanamine: Similar structure but lacks the iodo and nitro groups.
2-(2-Pyridyl)ethylamine: Similar structure but lacks the iodo and nitro groups.
4-(2-Aminoethyl)pyridine: Similar structure but lacks the iodo and nitro groups.
Uniqueness
2-(6-Iodo-4-nitropyridin-2-YL)ethanamine is unique due to the presence of both iodo and nitro groups on the pyridine ring, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H8IN3O2 |
|---|---|
Molekulargewicht |
293.06 g/mol |
IUPAC-Name |
2-(6-iodo-4-nitropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8IN3O2/c8-7-4-6(11(12)13)3-5(10-7)1-2-9/h3-4H,1-2,9H2 |
InChI-Schlüssel |
HJJRONAJWMSFFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCN)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


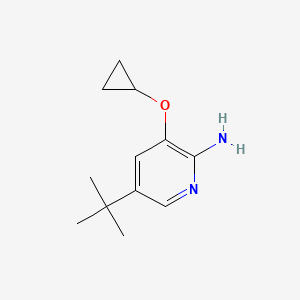



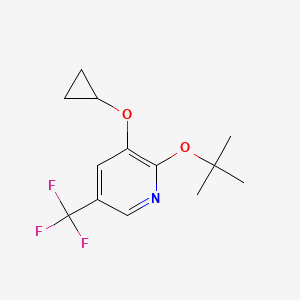
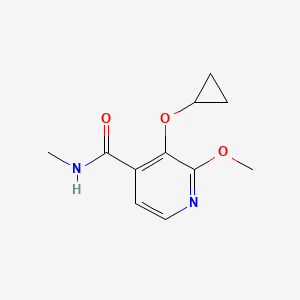

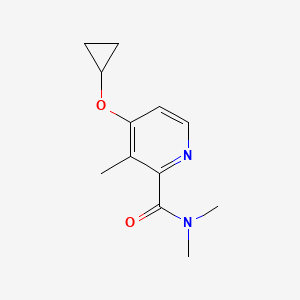
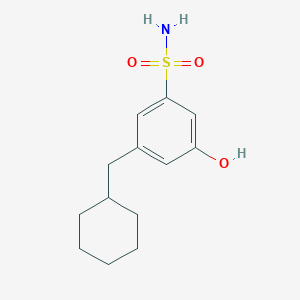

![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)
